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Compound of Interest

Compound Name: Ipatasertib-NH2 dihydrochloride

Cat. No.: B12422494

In the landscape of targeted protein degradation, understanding the selectivity of proteolysis-
targeting chimeras (PROTACS) is paramount for their development as safe and effective
therapeutics. This guide provides a detailed comparison of the off-target protein profile of
Ipatasertib-NH2 dihydrochloride-based PROTAC, INY-03-041, with its parent inhibitor,
Ipatasertib (GDC-0068), and a second-generation AKT degrader, INY-05-040.

Executive Summary

Ipatasertib-NH2 dihydrochloride is a warhead used in the synthesis of the PROTAC INY-03-
041, which targets the serine/threonine kinase AKT for degradation.[1] An unbiased,
multiplexed mass spectrometry-based proteomic analysis of MOLT4 cells treated with INY-03-
041 demonstrated high selectivity for all three AKT isoforms. Notably, the known off-targets of
the parent inhibitor Ipatasertib, S6K1 and PKG1, were not degraded by the PROTAC,
highlighting an improved selectivity profile.[1] The primary off-target degradation observed was
RNF166, a known target of the lenalidomide E3 ligase ligand component of the PROTAC.[1] A
second-generation degrader, INY-05-040, which utilizes a von Hippel-Lindau (VHL) E3 ligase
ligand, has been developed with improved potency and degradation kinetics compared to INY-
03-041.
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Table 1: Off-Target Protein Profiling of INY-03-041 in
MOIL T4 cells

. o Log2 Fold On-Target/Off-
Protein Description p-value
Change Target
Serine/threonine-  Significantly
AKT1 o <0.05 On-Target
protein kinase 1 Downregulated
Serine/threonine-  Significantly
AKT2 o <0.05 On-Target
protein kinase 2 Downregulated
Serine/threonine-  Significantly
AKT3 o <0.05 On-Target
protein kinase 3 Downregulated
E3 ubiquitin- o Off-Target
o Significantly ) )
RNF166 protein ligase <0.05 (Lenalidomide-
Downregulated )
RNF166 mediated)
) Known Off-
Ribosomal o
S6K1 ) ) No Significant Target of
protein S6 kinase >0.05 )
(RPS6KB1) Change Ipatasertib
beta-1 o
(Inhibitor)
Known Off-
cGMP- o
No Significant Target of
PKG1 (PRKG1) dependent > 0.05 )
o Change Ipatasertib
protein kinase 1 .
(Inhibitor)

Note: This table is a summary based on descriptive findings from the cited research.[1] The

exact quantitative values for fold change and p-value are accessible through the PRIDE

repository with the accession number PXD015207.

Table 2: Comparative Cellular Activity of AKT-Targeting
Compounds
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Target/Mechan E3 Ligase Relative
Compound . ] Key Features
ism Recruiter Potency
) Reversible
Ipatasertib S ] o
AKT inhibitor N/A Baseline inhibition of AKT
(GDC-0068) , o
kinase activity.
Induces
degradation of
AKT degrader Cereblon More potent than )
INY-03-041 AKT; improved
(PROTAC) (CRBN) GDC-0068 o
selectivity over
parent inhibitor.
Second-
generation
AKT degrader von Hippel- More potent than  degrader with
INY-05-040 .
(PROTAC) Lindau (VHL) INY-03-041 enhanced
degradation
kinetics.

Experimental Protocols
Proteomic Analysis of INY-03-041

Cell Line and Treatment: MOLT4 cells, which express all three AKT isoforms, were treated with

250 nM of INY-03-041 for 4 hours.[1]

Sample Preparation: Cells were harvested and lysed. Proteins were extracted, reduced,

alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass

tags (TMT) for quantitative analysis.

Mass Spectrometry: The TMT-labeled peptides were analyzed using an Orbitrap Fusion Lumos

mass spectrometer.[1]

Data Analysis: Protein abundance was quantified based on TMT reporter ion intensities.

Statistical analysis was performed to identify proteins with significant changes in abundance

upon treatment with INY-03-041 compared to a vehicle control.
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Visualizations
Signaling Pathway of AKT Degradation by INY-03-041
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Caption: Mechanism of AKT protein degradation induced by the PROTAC INY-03-041.

Experimental Workflow for Off-Target Proteomics
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Off-Target Proteomics Experimental Workflow

Sample Preparation

MOLT4 Cell Culture

:

Treatment with
INY-03-041 (250 nM, 4h)

i

Cell Lysis & Protein Extraction

i

Protein Digestion (Trypsin)

i

TMT Labeling

Mass Spectrometry Analysis

LC-MS/MS
(Orbitrap Fusion Lumos)

Data Analysis

Protein Quantification

i

Statistical Analysis

'

Off-Target Identification

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12422494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Workflow for identifying off-target proteins of INY-03-041 using quantitative
proteomics.

Logical Relationship of Comparative Compounds

Comparative Relationship of AKT-Targeting Compounds
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Caption: Relationship between the AKT inhibitor and the derived first and second-generation
PROTACS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of Ipatasertib-NH2
Dihydrochloride PROTAC Off-Target Protein Profiling]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12422494#ipatasertib-nh2-
dihydrochloride-protac-off-target-protein-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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